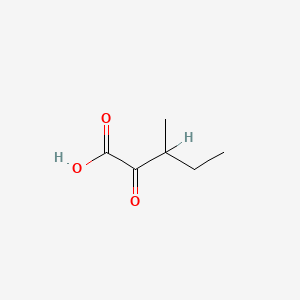

3-Methyl-2-oxovaleric acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Methyl-2-oxovaleric acid can be synthesized through the oxidation of 3-methyl-2-pentanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to prevent over-oxidation .

Industrial Production Methods

In industrial settings, this compound is often produced through the microbial fermentation of isoleucine. Specific strains of bacteria, such as Escherichia coli, are engineered to overproduce the enzymes involved in the catabolic pathway of isoleucine, leading to the accumulation of this compound in the culture medium .

Análisis De Reacciones Químicas

Oxidative Decarboxylation by BCKDC

The branched-chain α-keto acid dehydrogenase complex (BCKDC) irreversibly decarboxylates 3M2O, forming 2-Methyl-1-hydroxybutyl-ThPP and CO₂. BCKDC deficiency causes MSUD, leading to toxic accumulations of 3M2O .

Reaction:

textThis compound + Thiamine pyrophosphate (TPP) → 2-Methyl-1-hydroxybutyl-ThPP + CO₂

| Component | Role | Gene | Molecular Weight |

|---|---|---|---|

| E1 (Decarboxylase) | Binds TPP, decarboxylates | BCKDHA | 50,470 Da |

| E2 (Dihydrolipoyl transacylase) | Transfers acyl group to CoA | BCKDHB | 43,122 Da |

| E3 (Dihydrolipoyl dehydrogenase) | Regenerates oxidized lipoamide | DLD | 54,919 Da |

This multienzyme complex requires TPP, lipoic acid, CoA, FAD, and NAD⁺ for full activity .

Non-Enzymatic Decarboxylation Pathways

Under specific conditions, 3M2O undergoes decarboxylation via pyruvate decarboxylase isoforms (e.g., ARO10 in yeast), producing 2-methylbutanal and CO₂ .

Reaction:

textThis compound → 2-Methylbutanal + CO₂

| Enzyme | Organism | Relevance |

|---|---|---|

| Pyruvate decarboxylase (PDC) | Eukaryotes | Secondary pathway under high substrate loads |

| ARO10 | S. cerevisiae | Detoxification in fermentation |

This pathway is less prominent in humans but significant in microbial systems .

Dehydration via Dihydroxy-Acid Dehydratase

In mitochondrial pathways, dihydroxy-acid dehydratase (ILV3) converts 2,3-dihydroxy-3-methylbutanoate to 3M2O, linking BCAA metabolism to the TCA cycle .

Reaction:

text2,3-Dihydroxy-3-methylbutanoate ↔ this compound + H₂O

| Enzyme | Gene | Localization |

|---|---|---|

| Dihydroxy-acid dehydratase | ILV3 | Mitochondrial |

Pathological Accumulation in MSUD

In MSUD, BCKDC dysfunction leads to 3M2O buildup, causing neurotoxicity and metabolic acidosis. Key clinical markers include :

| Disorder | [3M2O] in Plasma | Primary Enzyme Defect |

|---|---|---|

| Classic MSUD | 200–500 μM | BCKDHA/BCKDHB mutations |

| Intermediate MSUD | 50–200 μM | Partial BCKDC activity |

Thiamine supplementation (10–200 mg/day) may partially restore BCKDC activity in thiamine-responsive subtypes .

Analytical Detection Methods

3M2O is quantified via tandem mass spectrometry (MS/MS) or gas chromatography-mass spectrometry (GC-MS). Reference ranges in healthy individuals :

| Matrix | Concentration |

|---|---|

| Plasma | <10 μM |

| Urine | <5 mmol/mol creatinine |

Derivatization with trimethylsilyl (TMS) groups enhances GC-MS sensitivity, with a molecular ion peak at m/z 202.3229 .

Aplicaciones Científicas De Investigación

Metabolic Pathways and Clinical Significance

3-Methyl-2-oxovaleric acid is primarily produced through the action of branched-chain aminotransferase, which catalyzes the transamination of isoleucine. Its accumulation is indicative of disruptions in BCAA metabolism, particularly in conditions such as maple syrup urine disease (MSUD) and pyruvate dehydrogenase deficiency .

Table 1: Key Metabolic Disorders Associated with this compound

| Disorder | Mechanism of Accumulation | Clinical Implications |

|---|---|---|

| Maple Syrup Urine Disease | Deficiency in branched-chain alpha-keto acid dehydrogenase complex (BCKDC) | Neurotoxicity, developmental delays, metabolic crises |

| Pyruvate Dehydrogenase Deficiency | Impaired conversion of pyruvate to acetyl-CoA | Lactic acidosis, neurological symptoms |

Biomarker for Metabolic Health

Due to its association with BCAA metabolism, this compound serves as a crucial biomarker for diagnosing metabolic disorders. Elevated levels of this metabolite can be detected in urine or blood samples, making it an essential tool for early diagnosis and management of conditions like MSUD .

Case Study: Diagnostic Utility in Maple Syrup Urine Disease

A study involving newborn screening for MSUD highlighted the importance of measuring this compound levels. Infants with elevated concentrations were identified early, allowing for timely dietary interventions that significantly improved health outcomes .

Neurotoxic Effects and Research Implications

Research indicates that chronically high levels of this compound can lead to neurotoxic effects, potentially damaging nerve cells and tissues. This property classifies it as a neurotoxin and metabotoxin, raising concerns about its impact on neurological health .

Table 2: Neurotoxic Effects of this compound

| Effect | Mechanism | Potential Outcomes |

|---|---|---|

| Neurotoxicity | Disruption of neurotransmitter synthesis | Cognitive deficits, motor dysfunction |

| Acidosis | Induction of metabolic acidosis | Organ dysfunction, increased morbidity |

Food Industry Applications

Interestingly, this compound has been detected in various food products such as alcoholic beverages, asparagus, cocoa products, and dairy . Its presence could serve as a potential biomarker for food consumption patterns, providing insights into dietary habits and their effects on metabolic health.

Future Research Directions

Ongoing research is essential to further elucidate the role of this compound in metabolism and its potential therapeutic applications. Areas of interest include:

- Development of targeted therapies for metabolic disorders associated with elevated levels.

- Exploration of its role in neurological diseases beyond MSUD.

- Assessment of dietary impacts on metabolite levels to inform nutritional guidelines.

Mecanismo De Acción

3-Methyl-2-oxovaleric acid exerts its effects primarily through its role as an intermediate in the catabolic pathway of branched-chain amino acids. It is converted to 3-methyl-2-oxovalerate by the action of branched-chain alpha-keto acid dehydrogenase complex. This conversion is crucial for the proper metabolism of isoleucine and other branched-chain amino acids . Disruptions in this pathway can lead to the accumulation of this compound, resulting in metabolic disorders such as maple syrup urine disease .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Oxo-3-methylvaleric acid

- 3-Methyl-2-oxopentanoic acid

- Alpha-keto-beta-methylvaleric acid

- Ketoisoleucine

Uniqueness

3-Methyl-2-oxovaleric acid is unique due to its specific role in the catabolic pathway of isoleucine. Unlike other similar compounds, it serves as a key intermediate in this pathway and is directly associated with metabolic disorders such as maple syrup urine disease . Its presence and concentration in biological samples can provide valuable insights into the metabolic state of an organism and aid in the diagnosis of related disorders .

Actividad Biológica

3-Methyl-2-oxovaleric acid (3M2O) is an organic compound with significant biological relevance, particularly in the context of branched-chain amino acid (BCAA) metabolism. This article explores its biological activity, implications in metabolic disorders, and potential therapeutic avenues based on recent research findings.

Overview of this compound

3M2O is a key intermediate in the catabolism of isoleucine, one of the BCAAs. It is produced through the enzymatic action of branched-chain aminotransferase and subsequently metabolized by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC). Disruptions in this metabolic pathway can lead to elevated levels of 3M2O, which are associated with various metabolic disorders, including maple syrup urine disease (MSUD) and pyruvate dehydrogenase deficiency .

Biological Activity and Mechanisms

Neurotoxicity and Metabolic Impact

3M2O is classified as a neurotoxin, acidogen, and metabotoxin. Elevated concentrations can disrupt normal cellular functions and lead to neurotoxicity, particularly affecting energy metabolism and protein synthesis . The compound's toxic effects are primarily due to its accumulation in conditions like MSUD, where it contributes to severe neurological complications such as developmental delays and seizures .

Role in Metabolic Disorders

The presence of high levels of 3M2O serves as a biomarker for metabolic disorders. In MSUD, for instance, the deficiency of BCKDC leads to the accumulation of BCAAs and their toxic byproducts, including 3M2O. This condition is detectable through newborn screening programs due to its potential for irreversible neurological damage if untreated .

Table: Comparison of Biological Effects of this compound

| Biological Effect | Description | Associated Conditions |

|---|---|---|

| Neurotoxicity | Damages nerve cells and tissues; disrupts neurotransmitter balance | Maple Syrup Urine Disease (MSUD) |

| Metabolic Acidosis | Induces acidosis affecting multiple organ systems | Organic Acidemia |

| Impaired Energy Metabolism | Compromises energy production via malate-aspartate shuttle | MSUD, other metabolic disorders |

| Developmental Delays | Linked to intellectual disability due to chronic exposure | MSUD |

Case Studies and Research Findings

-

Maple Syrup Urine Disease (MSUD) :

- A study highlighted that infants with MSUD exhibit elevated levels of 3M2O, leading to symptoms such as poor feeding and lethargy. Early diagnosis through urine screening can significantly improve outcomes .

- Another investigation noted that dietary management, including thiamine supplementation, could help reduce elevated 3M2O levels in affected individuals .

- Atrial Fibrillation Studies :

Propiedades

IUPAC Name |

3-methyl-2-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQYSWDUAOAHFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3715-31-9 (hydrochloride salt), 353241-22-2 (calcium 3-methyl-2-oxobutyrate dihydrate salt/solvate), 51828-94-5 (calcium 3-methyl-2-oxobutyrate salt/solvate) | |

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50862670 | |

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; slight fruity aroma | |

| Record name | 3-Methyl-2-oxopentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/453/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 3-Methyl-2-oxopentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/453/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1460-34-0, 39748-49-7 | |

| Record name | (±)-3-Methyl-2-oxovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-methyl-2-oxovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methyl-2-oxovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYL-3-METHYLPYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/787T50HCIV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.